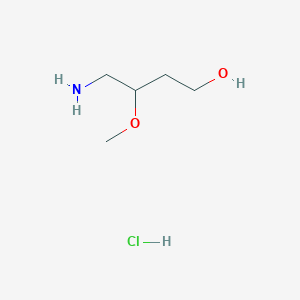

4-Amino-3-methoxybutan-1-ol;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

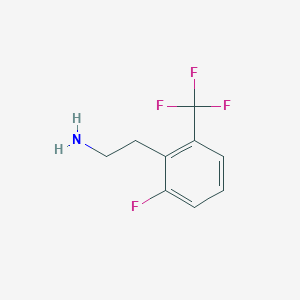

“4-Amino-3-methoxybutan-1-ol;hydrochloride” is a chemical compound with the CAS Number: 2344679-99-6 . It has a molecular weight of 155.62 . This compound is not intended for human or veterinary use and is used for research purposes.

Molecular Structure Analysis

The IUPAC Name for this compound is 4-amino-3-methoxybutan-1-ol hydrochloride . The InChI Code for this compound is 1S/C5H13NO2.ClH/c1-8-5(4-6)2-3-7;/h5,7H,2-4,6H2,1H3;1H .Scientific Research Applications

Neuroprotection and Neurodrugs

4-Amino-3-methoxybutan-1-ol;hydrochloride has been investigated for its neuroprotective effects. For instance:

- Glycine Derivatives : Compounds like glycyl-glycyl-glycine and glycyl-glycine, functionalized with memantine, exhibit neuroprotection against copper- and glutamate-induced neurotoxicity .

- Activity-Dependent Neuroprotective Protein (ADNP) Peptide : An ADNP-derived synthetic octapeptide binds to Cu^2+ and Zn^2+ ions, showing neuroprotective properties. It also interacts with amyloid beta (Aβ) peptide, associated with Alzheimer’s disease .

- C16 Dodecapeptide : Administered alongside angiopoietin-1, this peptide improves functional disability and reduces neuronal cell death by protecting vascular endothelial cells .

Anti-Metastatic Activity

Sugar–amino acid derivatives synthesized via the Amadori reaction have shown potential anti-metastatic activity. Collaborative efforts by Armenian and Italian chemists led to the discovery of novel conjugates with therapeutic potential .

Peptidomimetics for Therapeutic Strategies

Novel cyclic peptidomimetics of the protein suppressor of cytokine signaling 3 (SOCS3) were designed and synthesized. These compounds target the ternary protein complex formed by SOCS3 with Janus Kinase 2 and glycoprotein 130, offering new therapeutic avenues .

properties

IUPAC Name |

4-amino-3-methoxybutan-1-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO2.ClH/c1-8-5(4-6)2-3-7;/h5,7H,2-4,6H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOLSCGNYWGBIMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CCO)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-3-methoxybutan-1-ol hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Phenyl-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine](/img/structure/B2540103.png)

![(3S,4S)-3,4-Dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2540104.png)

![N-(2-furylmethyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide](/img/no-structure.png)

![3-[7-(1,3-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid](/img/structure/B2540106.png)

![(E)-2-(2-(4-(3-(4-methoxyphenyl)acryloyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2540109.png)

![Methyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylate hydrochloride](/img/structure/B2540114.png)

![3,6-dichloro-N-(2-morpholinoethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2540124.png)